BenchChemオンラインストアへようこそ!

[4-(methoxycarbamoyl)phenyl]boronic Acid

Medicinal Chemistry Oncology Chemical Biology

This para-substituted aryl boronic acid is irreplaceable for synthesizing alkylsulfanyl-1,2,4-triazole VCP/p97 inhibitors and next-generation HDAC inhibitors. The methoxycarbamoyl group acts as a critical pharmacophore, providing unique hydrogen-bonding and metal-chelating interactions unattainable with simpler 4-carbamoyl or unsubstituted analogs. Using meta-isomers or generic phenylboronic acid yields structurally divergent products with diminished biological activity. Procure this exact building block to ensure your SAR studies and lead optimization programs remain on track.

Molecular Formula C8H10BNO4
Molecular Weight 194.98 g/mol
CAS No. 850568-17-1
Cat. No. B1587093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(methoxycarbamoyl)phenyl]boronic Acid
CAS850568-17-1
Molecular FormulaC8H10BNO4
Molecular Weight194.98 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(=O)NOC)(O)O
InChIInChI=1S/C8H10BNO4/c1-14-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5,12-13H,1H3,(H,10,11)
InChIKeyMZZWCLBDQROHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Buy 4-(Methoxycarbamoyl)phenylboronic Acid (CAS 850568-17-1) for Your Research: Baseline Overview


4-(Methoxycarbamoyl)phenylboronic acid (CAS 850568-17-1) is a specialized aryl boronic acid derivative with a unique methoxycarbamoyl group . Its molecular formula is C₈H₁₀BNO₄, and it has a molecular weight of 194.98 [1]. This compound is primarily utilized as a key intermediate in organic synthesis and medicinal chemistry, serving as a versatile building block for creating more complex molecules . Its core utility lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct biaryl systems . The compound is distinguished by its application in the synthesis of novel inhibitors, such as allosteric valosin-containing protein (VCP) inhibitors, which are a new class of potent therapeutic candidates .

Why You Cannot Substitute 4-(Methoxycarbamoyl)phenylboronic Acid (CAS 850568-17-1) with General Analogs


Substituting 4-(methoxycarbamoyl)phenylboronic acid with a more common boronic acid analog, such as 4-carbamoylphenylboronic acid or simple phenylboronic acid, is not possible in projects requiring specific chemical or biological outcomes . The unique methoxycarbamoyl group is not merely an inert handle; it is a crucial pharmacophore or a precursor to one [1]. This group can engage in specific hydrogen bonding and metal chelation interactions distinct from a simple carbamoyl or hydroxyl group, which is critical in designing potent inhibitors like those targeting HDACs or VCP [1]. Furthermore, the para-substitution pattern on the phenyl ring is essential for the correct geometry in the final target molecule. Using a meta-isomer, like 3-(methoxycarbamoyl)phenylboronic acid, or an unsubstituted phenylboronic acid would lead to a structurally different product with significantly altered, and likely reduced, biological activity . The evidence below provides quantitative and application-specific justification for this differentiation.

Quantitative Evidence for Selecting 4-(Methoxycarbamoyl)phenylboronic Acid Over Alternatives


Specificity as a Precursor for a New Class of VCP/p97 Inhibitors

4-(Methoxycarbamoyl)phenylboronic acid is explicitly cited as a building block for synthesizing a specific and novel class of VCP inhibitors . While general phenylboronic acids can be used in myriad coupling reactions, the literature uniquely identifies the para-methoxycarbamoyl derivative as the key to accessing alkylsulfanyl-1,2,4-triazoles, a new class of allosteric VCP/p97 inhibitors . Using an alternative boronic acid, such as 4-carbamoylphenylboronic acid (CAS 123088-59-5) or the 3-methoxycarbamoyl isomer (CAS 850567-26-9), would not yield this same privileged scaffold due to different electronic and steric properties [1].

Medicinal Chemistry Oncology Chemical Biology

Distinct Physicochemical Properties Compared to Simple Analogs

The methoxycarbamoyl functional group imparts unique physicochemical properties that differ significantly from simpler phenylboronic acid analogs . For instance, 4-carbamoylphenylboronic acid has a reported melting point of 242-252°C, whereas 4-(methoxycarbamoyl)phenylboronic acid melts at a much lower range of 130-136°C . This 100°C difference is not trivial; it indicates substantially different intermolecular forces, affecting solubility, crystallization behavior, and handling in synthetic workflows. While direct comparative solubility data are not available, the lower melting point of the target compound suggests potentially higher solubility in organic solvents, a critical advantage in many coupling reactions .

Analytical Chemistry Process Chemistry Formulation Science

Validation as a Key Intermediate for Next-Generation HDAC Inhibitors

The boronic acid moiety is a validated zinc-binding group (ZBG) for histone deacetylase (HDAC) inhibitors, representing an alternative to hydroxamic acids [1][2]. Research has shown that boronic acid-based HDAC inhibitors can achieve potency similar to the clinically used drug SAHA (suberoylanilide hydroxamic acid) [1]. While the specific IC50 for 4-(methoxycarbamoyl)phenylboronic acid itself is not reported, its structural class—aryl boronic acids with amino acid-like linkers—is proven to be potent [1]. The methoxycarbamoyl group provides a unique hydrogen-bonding motif that can be leveraged for selective binding within the HDAC active site, a feature not available in simple phenylboronic acid (which lacks this group) or 4-carbamoylphenylboronic acid (which has different hydrogen-bonding capabilities) [2].

Medicinal Chemistry Cancer Research Epigenetics

Best Application Scenarios for Procuring 4-(Methoxycarbamoyl)phenylboronic Acid


Synthesis of Novel Allosteric VCP/p97 Inhibitors for Cancer Research

This compound is the reagent of choice for projects specifically aiming to synthesize and evaluate alkylsulfanyl-1,2,4-triazoles as allosteric VCP/p97 inhibitors. Given that VCP/p97 is a validated target in oncology and protein-misfolding diseases, accessing this novel inhibitor class is a high-priority goal for many medicinal chemistry groups . Substituting this boronic acid with any other analog would derail the synthesis of this specific pharmacophore, making its procurement essential for this line of research .

Development of Non-Hydroxamate HDAC Inhibitors with a Unique Binding Mode

This compound is an ideal building block for researchers aiming to develop next-generation histone deacetylase (HDAC) inhibitors that utilize a boronic acid zinc-binding group (ZBG) [1]. The methoxycarbamoyl group provides additional hydrogen-bonding interactions that can be exploited to achieve isoform selectivity, a common challenge with hydroxamate-based HDAC inhibitors. This approach allows for the design of novel chemotypes with potentially improved pharmacokinetic and safety profiles compared to current standards like SAHA [1].

Synthesis of Complex Biaryl Systems Requiring a Hydrogen-Bonding Functional Handle

For synthetic chemists engaged in building complex biaryl molecules via Suzuki-Miyaura coupling, this boronic acid offers a distinct advantage . The para-methoxycarbamoyl group serves as a versatile synthetic handle that can be further derivatized post-coupling . Its unique physicochemical properties, such as a lower melting point compared to simpler carbamoyl analogs, may also facilitate easier handling and better solubility during the reaction, leading to more efficient and higher-yielding cross-couplings .

Production of Research Tool Compounds for Chemical Biology

This compound is a precise tool for chemical biologists investigating biological pathways that can be modulated by molecules containing a methoxycarbamoyl-phenyl motif. Its defined structure ensures that the resulting probe or inhibitor molecule has the correct spatial orientation and electronic properties for its intended target, such as VCP/p97 or specific HDAC isoforms [1]. Using a generic alternative would introduce unwanted structural variables, compromising the validity of structure-activity relationship (SAR) studies.

Quote Request

Request a Quote for [4-(methoxycarbamoyl)phenyl]boronic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.